2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile

Description

IUPAC Nomenclature and Systematic Identification

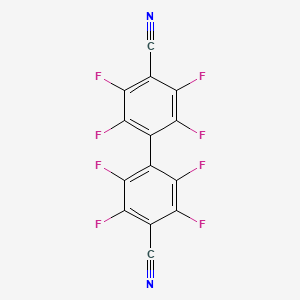

The compound 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarbonitrile is systematically named according to IUPAC guidelines to reflect its substitution pattern and functional groups. Its structure consists of two benzene rings connected by a single bond (biphenyl core), with eight fluorine atoms positioned at the 2, 3, 5, and 6 positions on both aromatic rings. Nitrile (-C≡N) groups occupy the para positions (4 and 4') relative to the biphenyl linkage. Alternative systematic names include 4-(4-cyano-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzonitrile , which emphasizes the tetrafluoro substitution on each benzene ring.

The compound’s Chemical Abstracts Service (CAS) registry number is 28442-30-0 , and its European Community (EC) number is 631-117-0 . Its SMILES notation (C(#N)C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F) and InChIKey (HNVWQUWFHAHEHY-UHFFFAOYSA-N) provide machine-readable representations of its connectivity.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₄F₈N₂ , with a molecular weight of 348.15 g/mol . The stereochemical configuration is defined by the planar arrangement of the biphenyl core, with fluorine substituents occupying all ortho and meta positions relative to the nitrile groups. The molecule exhibits D₂h symmetry due to its centrosymmetric structure, where the two benzene rings are mirror images of each other.

Key structural features include:

- Bond angles : The C-C≡N bond angle is approximately 180°, consistent with sp-hybridized nitrile carbons.

- Torsional effects : Fluorine atoms induce steric hindrance, resulting in a dihedral angle of 151° between the two aromatic rings. This non-planar conformation reduces π-orbital overlap between the rings, influencing electronic properties.

Crystallographic Characterization

Crystallographic studies reveal that this compound crystallizes in a monoclinic system with space group P2₁/c (Table 1). Single-crystal X-ray diffraction (SC-XRD) data confirm the octafluorinated biphenyl backbone and nitrile substituents.

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.191 Å, b = 10.345 Å, c = 7.464 Å |

| Cell volume | 995.35 ų |

| Z (molecules/unit cell) | 2 |

The fluorine atoms exhibit C-F bond lengths of 1.34–1.37 Å, while the nitrile groups show C≡N bond lengths of 1.16 Å, consistent with typical sp-hybridized systems. Powder X-ray diffraction (PXRD) patterns further validate the crystalline nature, with prominent peaks at 2θ = 8.2°, 12.7°, and 25.3° .

Comparative Analysis with Non-Fluorinated Biphenyldicarbonitrile Analogs

The fluorinated derivative differs significantly from its non-fluorinated analog, 4,4'-biphenyldicarbonitrile (CAS 1591-30-6), in both electronic and structural properties (Table 2).

Table 2: Key differences between fluorinated and non-fluorinated analogs

| Property | Fluorinated Derivative | Non-Fluorinated Analog |

|---|---|---|

| Molecular formula | C₁₄F₈N₂ | C₁₄H₈N₂ |

| Molecular weight | 348.15 g/mol | 204.23 g/mol |

| Melting point | 132–134°C | 237–241°C |

| Symmetry | D₂h | D₂h |

| π-Conjugation | Reduced due to fluorine | Extended |

- Electronic effects : Fluorine’s electronegativity withdraws electron density from the aromatic rings, lowering the highest occupied molecular orbital (HOMO) energy by 1.2 eV compared to the non-fluorinated analog. This enhances oxidative stability and alters charge transport properties.

- Hydrophobicity : The fluorinated compound exhibits a water contact angle of 151° , making it superhydrophobic, whereas the non-fluorinated analog is hydrophilic.

- Crystallinity : Fluorine substitution increases lattice energy, leading to higher melting points and denser crystal packing.

Properties

IUPAC Name |

4-(4-cyano-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F8N2/c15-7-3(1-23)8(16)12(20)5(11(7)19)6-13(21)9(17)4(2-24)10(18)14(6)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVWQUWFHAHEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348174 | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28442-30-0 | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

- Pentafluorobenzonitrile : The fluorinated aromatic nitrile substrate.

- Trivalent phosphorus compounds : Hexaethylphosphorous triamide and hexamethylphosphorous triamide are commonly used.

- Solvents : Ether and tetrahydrofuran (THF) are typical solvents.

- Acid quenching agent : 1N hydrochloric acid.

Reaction Conditions and Steps

Two representative experimental setups from the patent are summarized below:

| Experiment | Pentafluorobenzonitrile (g, mmol) | Phosphorous Triamide (g, mmol) | Solvent (mL) | Temperature | Reaction Time | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|

| 1 | 5.0 g (26 mmol) | Hexaethylphosphorous triamide 3.2 g (13 mmol) | Ether 20 mL + 30 mL ether solution | 0°C to room temp | 2 hours | 75% | Solid, washed with hexane |

| 2 | 6.0 g (31 mmol) | Hexamethylphosphorous triamide 2.6 g (16 mmol) | THF 90 mL | Room temperature | 2 hours | 86% | Pale yellow solid, purified by silica gel column and hexane wash |

Procedure Summary:

- The pentafluorobenzonitrile is dissolved in the solvent and cooled (in the first example to 0 °C).

- The phosphorous triamide solution is added dropwise under stirring.

- The reaction mixture is stirred at room temperature for 2 hours.

- The reaction is quenched by adding 1N hydrochloric acid.

- The solid product is separated by filtration or extracted with ether.

- The crude product is purified by washing with cold hexane or by chromatography on silica gel.

- The purified this compound is obtained in high yield.

Reaction Mechanism Insights

The coupling reaction is facilitated by the trivalent phosphorus compound, which likely acts as a coupling agent enabling the formation of the biphenyl linkage between two pentafluorobenzonitrile molecules. The reaction proceeds under mild conditions, avoiding harsh reagents or elevated temperatures, which is advantageous for preserving the fluorinated aromatic structure.

Comparative Analysis of Preparation Methods

| Aspect | Hexaethylphosphorous Triamide Route | Hexamethylphosphorous Triamide Route |

|---|---|---|

| Solvent | Ether | THF |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | 2 hours | 2 hours |

| Yield | 75% | 86% |

| Purification | Filtration and hexane wash | Silica gel chromatography + hexane wash |

| Product Appearance | Solid | Pale yellow solid |

The hexamethylphosphorous triamide route in THF offers a higher yield and allows for chromatographic purification, potentially resulting in a purer product.

Additional Notes on Preparation

- The reaction is scalable and uses relatively inexpensive reagents.

- The mild conditions reduce side reactions and decomposition.

- The method is suitable for producing the compound for use in electronics and functional materials due to the high purity and yield.

- The presence of multiple fluorine atoms enhances the compound’s chemical stability and electronic properties, making the preparation method critical for maintaining these features.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting material | Pentafluorobenzonitrile |

| Coupling agent | Trivalent phosphorus compounds (e.g., hexaethylphosphorous triamide, hexamethylphosphorous triamide) |

| Solvents | Ether, Tetrahydrofuran (THF) |

| Temperature range | 0 °C to room temperature |

| Reaction time | Approximately 2 hours |

| Quenching agent | 1N Hydrochloric acid |

| Purification methods | Filtration, hexane washing, silica gel chromatography |

| Yields | 75% to 86% |

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted biphenyl derivatives with functional groups like amines or thiols.

Reduction: Amino-substituted biphenyl derivatives.

Oxidation: Hydroxyl or carbonyl-substituted biphenyl derivatives.

Scientific Research Applications

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of advanced materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is largely dependent on its chemical structure. The high electronegativity of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity. The cyano groups can also participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Non-Fluorinated 4,4'-Biphenyldicarbonitrile

The parent compound, 4,4'-biphenyldicarbonitrile, lacks fluorine substituents. It serves as a foundational monomer for CTFs, yielding materials with high Brunauer-Emmett-Teller (BET) surface areas (~2,351 m²/g in HHU-COF-1) and pore volumes (~0.69 cm³/g) . In contrast, the octafluoro derivative produces CTFs with a 35% lower BET surface area (~1,346 m²/g in fluorinated CTFs), attributed to fluorine's larger van der Waals radius (1.35 Å vs. 1.2 Å for hydrogen), which induces denser packing and reduced pore accessibility .

Trifluoromethyl-Substituted Derivatives

Compounds like 3,3’-bis(trifluoromethyl)-4,4’-biphenyldicarbonitrile introduce trifluoromethyl (-CF₃) groups instead of fluorine atoms. These derivatives exhibit distinct NMR profiles (e.g., ¹H NMR δ 7.83–8.19 ppm for aromatic protons) and higher molecular weights (e.g., 386.15 g/mol for the octafluoro dicarboxylic acid analogue) compared to non-fluorinated counterparts . The -CF₃ groups enhance chemical stability but may further reduce porosity due to increased steric bulk .

Functional Group Variants

- 4,4'-Biphenyldiol Octafluoro Derivative (JF0064) : Replacing nitrile groups with hydroxyls (CAS 2200-70-6) shifts reactivity toward hydrogen bonding and biological activity, as seen in enzyme inhibition studies .

- 4,4'-Diaminooctafluorobiphenyl: Substitution with amine groups (CAS 1038-66-0) enables use in polyimide synthesis, leveraging fluorine’s electron-withdrawing effects to enhance thermal stability .

Physicochemical Properties

Surface Area and Porosity

Fluorination reduces BET surface areas in porous materials:

Pore size distributions also shift, with fluorinated COFs (e.g., HHU-COF-2) showing narrower pores (13–25 Å vs. 37–39 Å in non-fluorinated COFs) .

Thermal and Chemical Stability

Biological Activity

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile (C14F8N2) is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C14F8N2

- Molecular Weight : 300.14 g/mol

- CAS Number : 35694-04-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential effects include:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. It has been evaluated against various viral targets, including those related to the SARS-CoV-2 virus.

- Toxicological Studies : Its toxicity profile has been assessed in laboratory settings. The compound demonstrates varying degrees of toxicity depending on concentration and exposure duration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral replication by interfering with viral proteins or host cell pathways.

- Cellular Interaction : The compound may interact with cellular membranes or proteins due to its fluorinated structure, potentially altering cellular functions.

Case Studies and Research Findings

Several studies have reported findings related to the biological activity of this compound:

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various fluorinated compounds against SARS-CoV-2. The results indicated that certain derivatives of biphenyl compounds exhibited significant inhibitory activity against the virus's main protease (Mpro), which is crucial for viral replication.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Octafluoro-biphenyldicarbonitrile | 250 | Mpro Inhibition |

| Control Compound | 500 | Mpro Inhibition |

Study 2: Toxicity Assessment

Research conducted by the Environmental Protection Agency (EPA) assessed the toxicity of octafluorinated compounds in aquatic organisms. The findings highlighted that while some derivatives were less toxic than traditional organophosphates, there were still concerns regarding bioaccumulation.

| Organism | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Fish | 0.8 | 96 hours |

| Algae | 1.5 | 72 hours |

Q & A

Q. What are the standard synthetic routes for 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarbonitrile, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 3-(trifluoromethyl)-4-cyanophenyl boronic acid pinacol ester is reacted with 1,4-dibromobenzene in the presence of Pd(dppf)₂Cl₂ and CsF in a 1,4-dioxane/water mixture under inert conditions. Post-reaction, the product is extracted with CH₂Cl₂, washed, dried, and purified via column chromatography (petroleum ether/CH₂Cl₂) . Key intermediates and products are characterized using ¹H NMR (e.g., δ 8.35 ppm for aromatic protons in DMSO-d₆) to confirm regiochemistry and purity .

Q. How is the porosity of covalent triazine frameworks (CTFs) derived from this compound quantified, and what factors influence surface area?

Fluorinated CTFs synthesized via ionothermal trimerization of this compound exhibit reduced Brunauer-Emmett-Teller (BET) surface areas (~35% lower) compared to non-fluorinated analogs due to fluorine's steric bulk and potential defluorination during synthesis. Surface areas are measured using N₂ physisorption at 77 K, with fluorinated CTFs showing ~1,346 m²/g versus ~2,351 m²/g for non-fluorinated frameworks .

Q. What role does this compound play in enzyme inhibition studies, and how is selectivity validated?

The compound (JF0064) acts as a competitive inhibitor in aldehyde dehydrogenase studies. Selectivity is assessed by comparing inhibition constants (Kᵢ) against structurally similar enzymes (e.g., trans-2-hexenal dehydrogenase). Purification involves HPLC-grade solvents, and activity assays use substrates like 4-hydroxy-2-nonenal to confirm specificity .

Advanced Research Questions

Q. How does fluorination impact the CO₂ adsorption capacity of CTFs, and what mechanistic insights explain this behavior?

Fluorinated CTFs exhibit enhanced CO₂ uptake (5.98 mmol/g at 273 K, 1 bar) due to synergistic effects of polar C–F bonds and nitrogen-rich triazine nodes, which improve CO₂-philic interactions. Defluorination during synthesis releases CFₓ species, etching the framework and creating micropores that further enhance adsorption . This contrasts with non-fluorinated CTFs, which rely solely on N sites for weaker Lewis acid-base interactions .

Q. What experimental strategies mitigate defluorination during CTF synthesis, and how do side reactions affect material properties?

Defluorination can be minimized by optimizing reaction temperature (<400°C) and using shorter trimerization durations. Post-synthetic analysis via XPS confirms fluorine retention, while BET and CO₂ adsorption isotherms correlate defluorination extent with pore-size distribution changes. Residual fluorine improves hydrophobicity (contact angle >120°), critical for moisture-resistant gas capture materials .

Q. How do discrepancies in BET surface area measurements between fluorinated and non-fluorinated CTFs inform framework design?

Fluorinated CTFs consistently show lower surface areas due to fluorine’s steric hindrance and partial pore blockage. However, fluorination enhances selectivity (CO₂/N₂ = 31 via Henry model) despite reduced porosity. Researchers should balance fluorine content and trimerization conditions to optimize both surface area and gas affinity .

Q. What NMR spectral signatures distinguish fluorinated biphenyldicarbonitrile derivatives, and how are dynamic processes analyzed?

In ¹H NMR (600 MHz, DMSO-d₆), aromatic protons adjacent to fluorine substituents resonate as doublets (δ 8.28–8.50 ppm) with ¹⁹F coupling (J ≈ 8–12 Hz). Dynamic processes (e.g., rotational isomerism) are probed via variable-temperature NMR, revealing energy barriers for conformational changes .

Methodological Considerations

Q. How is the chemical stability of fluorinated MOFs/CTFs evaluated, and what role does this compound play?

Stability is assessed via prolonged exposure to aqueous, acidic, and basic conditions (e.g., 12h in 1M HCl). Fluorinated frameworks derived from this monomer show enhanced stability due to hydrophobic C–F bonds, confirmed by retained crystallinity (PXRD) and porosity post-treatment .

Q. What computational methods validate the structural models of fluorinated CTFs?

Density Functional Theory (DFT) optimizes unit cell parameters, while Grand Canonical Monte Carlo (GCMC) simulations predict gas adsorption isotherms. Experimental BET and CO₂ uptake data are cross-validated with simulated pore volumes and binding energies .

Q. How is regioselectivity ensured during functionalization of fluorinated biphenyldicarbonitrile derivatives?

Directed ortho-metalation (DoM) strategies using bulky directing groups (e.g., TMS-protected amines) control substitution patterns. LC-MS monitors reaction progress, and regioselectivity is confirmed via NOESY NMR correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.